3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthamides. This compound is characterized by the presence of a methoxy group, a chromenyl group, and a naphthamide structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by reacting 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Coupling with Naphthamide: The chromenyl intermediate is then coupled with 3-methoxy-2-naphthamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide.
Reduction: Formation of 3-methoxy-N-[4-(2-hydroxy-2H-chromen-3-yl)phenyl]-2-naphthamide.
Substitution: Formation of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide or 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide.
Scientific Research Applications
3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Similar structure but with a benzamide moiety instead of a naphthamide.
3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of a naphthamide.
Uniqueness
3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthamide moiety provides additional aromaticity and potential for π-π interactions, enhancing its binding affinity to molecular targets.
Properties
Molecular Formula |
C27H19NO4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-methoxy-N-[4-(2-oxochromen-3-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H19NO4/c1-31-25-16-19-7-3-2-6-18(19)14-23(25)26(29)28-21-12-10-17(11-13-21)22-15-20-8-4-5-9-24(20)32-27(22)30/h2-16H,1H3,(H,28,29) |
InChI Key |
GHQGDYBKPPNELR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.